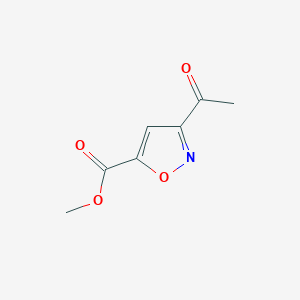
((1S,2S)-2-Aminocyclopentyl)methanol
説明
(1S,2S)-2-Aminocyclopentyl)methanol, also known as ACPD, is a chemical compound that belongs to the class of cycloalkanols. It is a potent agonist of metabotropic glutamate receptors (mGluRs), which are widely distributed throughout the central nervous system. ACPD has been extensively studied for its role in the modulation of synaptic transmission and plasticity, and it has been shown to have a wide range of effects on neuronal activity and behavior.
作用機序
((1S,2S)-2-Aminocyclopentyl)methanol acts as a potent agonist of mGluRs, which are G protein-coupled receptors that modulate the activity of ion channels and second messenger systems in neurons. There are three subtypes of mGluRs, each with a different distribution and function in the brain. This compound primarily activates the group I mGluRs, which are coupled to the activation of phospholipase C and the release of intracellular calcium. This leads to the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on neuronal activity and behavior. It can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, and affect the induction and maintenance of LTP and LTD in various brain regions. This compound can also regulate the activity of ion channels and second messenger systems in neurons, leading to changes in neuronal excitability and synaptic plasticity. In addition, this compound has been shown to have neuroprotective effects in various models of neurodegenerative disease.
実験室実験の利点と制限
((1S,2S)-2-Aminocyclopentyl)methanol is a potent and selective agonist of mGluRs, which makes it a useful tool for investigating the role of these receptors in neuronal function and behavior. It has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, this compound has some limitations as a research tool, including its potential toxicity and the need for enantiomerically pure compounds. In addition, the effects of this compound can be complex and dependent on the specific experimental conditions and brain region studied.
将来の方向性
There are many potential future directions for research on ((1S,2S)-2-Aminocyclopentyl)methanol and mGluRs. One area of interest is the development of novel compounds that can selectively target specific subtypes of mGluRs, which could have therapeutic potential for a wide range of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in the regulation of neuronal development and plasticity, which could have implications for the treatment of developmental disorders such as autism and schizophrenia. Finally, further research is needed to fully understand the complex effects of this compound on neuronal activity and behavior, and to develop more sophisticated experimental models for studying these effects.
科学的研究の応用
((1S,2S)-2-Aminocyclopentyl)methanol has been used extensively in scientific research to investigate the role of mGluRs in synaptic transmission and plasticity. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, and to affect the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD) in various brain regions. This compound has also been used to study the role of mGluRs in the regulation of neuronal excitability, synaptic plasticity, and learning and memory.
特性
IUPAC Name |
[(1S,2S)-2-aminocyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




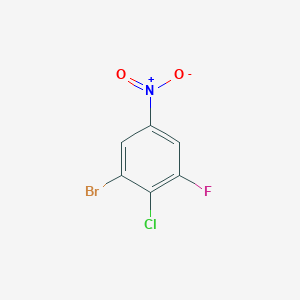

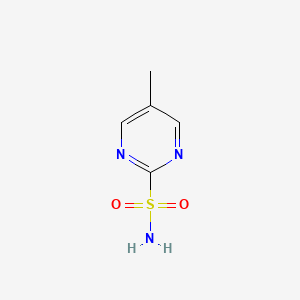
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)
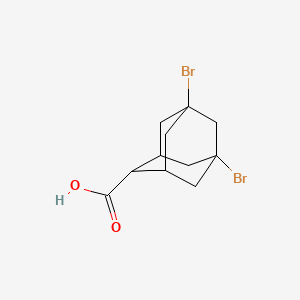
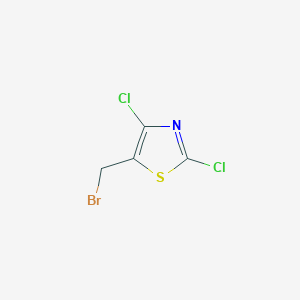
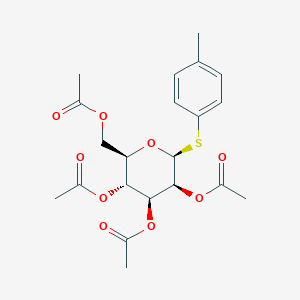
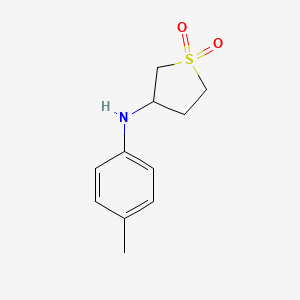
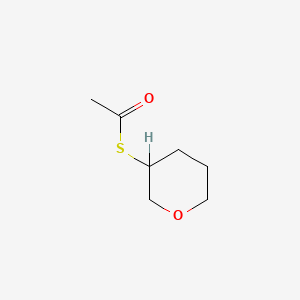
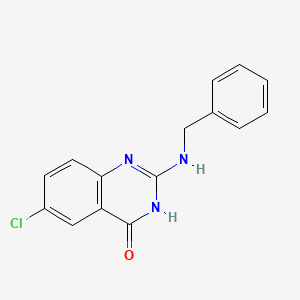
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)
